molecular formula C14H10ClN3O3S B2597319 N-(4-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898412-30-1

N-(4-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2597319
CAS RN: 898412-30-1
M. Wt: 335.76
InChI Key: QTIGRMIXMOBONN-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various biochemical and physiological assays, making it a potential candidate for further research.

Scientific Research Applications

Synthesis and Biological Activity

N-(4-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide and its derivatives have been synthesized and evaluated for their biological activities. These compounds are part of broader research into heterocyclic compounds, which have shown promise in various pharmacological studies. The synthesis of such compounds often involves reactions of thiourea with different aldehydes or via cyclocondensation methods, leading to structures with potential anti-inflammatory, analgesic, and antimicrobial properties (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Several derivatives of this compound have demonstrated antimicrobial activity. The antimicrobial properties of these compounds were highlighted in a study that synthesized N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides, showing effectiveness against a range of microbial strains (Gein et al., 2015).

Anti-inflammatory and Analgesic Properties

Research into thiazolopyrimidine derivatives has uncovered their potential as anti-inflammatory and analgesic agents. For example, a series of synthesized thiazolo[3,2-a]pyrimidine derivatives were evaluated for their anti-inflammatory and analgesic activities, revealing that certain compounds exhibit significant effects, comparable to standard drugs in model systems (Tozkoparan et al., 1999).

Antinociceptive Activity

Further extending the pharmacological interest in thiazolopyrimidine compounds, studies have also explored their antinociceptive (pain-blocking) activities. Compounds with the thiazolopyrimidine core have been shown to possess notable antinociceptive properties, contributing valuable insights into the development of new analgesic drugs (Alam et al., 2010).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3S/c15-9-3-1-8(2-4-9)7-16-11(19)10-12(20)17-14-18(13(10)21)5-6-22-14/h1-6,20H,7H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIGRMIXMOBONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(N=C3N(C2=O)C=CS3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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